molecular formula C18H21NO3S B14224588 Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 830319-66-9

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14224588
CAS No.: 830319-66-9
M. Wt: 331.4 g/mol
InChI Key: PUUWNXSVHZPXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of sulfonyl-substituted pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a 4-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents in solvents like acetone or dichloromethane.

    Reduction: LiAlH₄, NaBH₄ in solvents such as THF or diethyl ether.

    Substitution: Halogenated precursors, nucleophiles, and catalysts under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted pyrrolidines.

Mechanism of Action

The mechanism of action of pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Additionally, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both 4-methoxyphenyl and 4-methylphenylsulfonyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

830319-66-9

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C18H21NO3S/c1-14-3-9-18(10-4-14)23(20,21)19-12-11-16(13-19)15-5-7-17(22-2)8-6-15/h3-10,16H,11-13H2,1-2H3

InChI Key

PUUWNXSVHZPXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.